

A Comprehensive Technical Guide to the Chemical Properties of 4-Nitrophenylhydrazine

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Compound of Interest

Compound Name: Nitrophenylhydrazine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 4-**nitrophenylhydrazine**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.

Core Chemical and Physical Properties

4-**Nitrophenylhydrazine** is an organic compound that presents as an orange-red leaflet or needle-like solid.^{[1][2][3]} It is a member of the phenylhydrazine class, specifically with a nitro group substituted at the 4-position of the phenyl ring.^[1] This substitution significantly influences the compound's reactivity and chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 4-**nitrophenylhydrazine** for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[2][4][5]
Molecular Weight	153.14 g/mol	[2][4][5]
Melting Point	~156 °C (decomposes)	[6]
Vapor Pressure	0.000946 mmHg	[1]
pKa	3.81 ± 0.20 (Predicted)	[6]
Water Solubility	Insoluble in cold water, soluble in hot water.	[1][2][3][6]
Appearance	Orange-red leaflets or needles.	[1][2][3][4]

Reactivity and Key Chemical Behavior

4-Nitrophenylhydrazine is a potent chemical reagent with distinct reactivity patterns primarily centered around the hydrazine and nitro functional groups.

- **Reaction with Carbonyl Compounds:** One of its most prominent applications is as a reagent for the identification and characterization of aldehydes and ketones.[1][3][4][7] It readily reacts with these carbonyl compounds to form stable, crystalline derivatives known as 4-nitrophenylhydrazones.[4] These derivatives typically have sharp, well-defined melting points, which serve as a classical method for identifying unknown aldehydes and ketones.[4]
- **Explosive Nature:** In its dry state, **4-nitrophenylhydrazine** is a powerful explosive and is sensitive to friction, heat, and shock.[1][2][3] For safety, it is often supplied and handled wetted with water (typically not less than 30% by mass).[3] It can self-ignite in the presence of contaminants and poses a significant fire and explosion hazard when exposed to heat, flames, or oxidizing agents.[2][3]
- **Intermediate in Organic Synthesis:** Beyond its analytical uses, it serves as a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and azo dyes.[4][7]

Experimental Protocols

This section details the methodologies for key experiments involving **4-nitrophenylhydrazine**, including its synthesis and its characteristic reaction with carbonyl compounds.

Synthesis of 4-Nitrophenylhydrazine Hydrochloride from 4-Nitroaniline

A common laboratory-scale synthesis of **4-nitrophenylhydrazine** hydrochloride involves the diazotization of 4-nitroaniline followed by reduction.^{[8][9]}

Materials:

- 4-nitroaniline
- Concentrated hydrochloric acid
- Sodium nitrite
- Stannous chloride
- Water
- Ice

Procedure:

- Dissolve 4-nitroaniline in concentrated hydrochloric acid.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature at 0°C and stirring continuously for one hour. This forms the diazonium salt.^[8]
- In a separate flask, prepare a pre-cooled solution of stannous chloride in concentrated hydrochloric acid.^[8]
- Slowly add the cold stannous chloride solution to the diazonium salt mixture.

- Continue stirring the reaction mixture at 0°C for an additional 2 hours.
- A yellow-orange precipitate of 4-**nitrophenylhydrazine** hydrochloride will form.[8]
- Collect the precipitate by filtration and wash it thoroughly with ice-cold water until the filtrate is neutral (pH \approx 7).[8]
- Dry the resulting product under vacuum.[8]

Formation of a 4-Nitrophenylhydrazone Derivative

This protocol outlines the general procedure for the reaction of 4-**nitrophenylhydrazine** with an aldehyde or ketone to form the corresponding 4-nitrophenylhydrazone.

Materials:

- 4-**Nitrophenylhydrazine**
- Aldehyde or Ketone
- Ethanol (or other suitable solvent)
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve a small amount of the aldehyde or ketone in ethanol.
- In a separate container, prepare a solution of 4-**nitrophenylhydrazine** in ethanol. A few drops of glacial acetic acid can be added as a catalyst.
- Mix the two solutions and gently warm the mixture for a few minutes.
- Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the 4-nitrophenylhydrazone derivative.
- Collect the crystalline product by filtration.
- Wash the crystals with a small amount of cold ethanol.

- Recrystallize the product from a suitable solvent (e.g., ethanol) to purify it.
- Dry the purified crystals and determine their melting point for identification purposes.

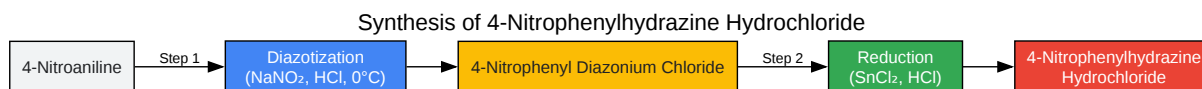
Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-nitrophenylhydrazine.

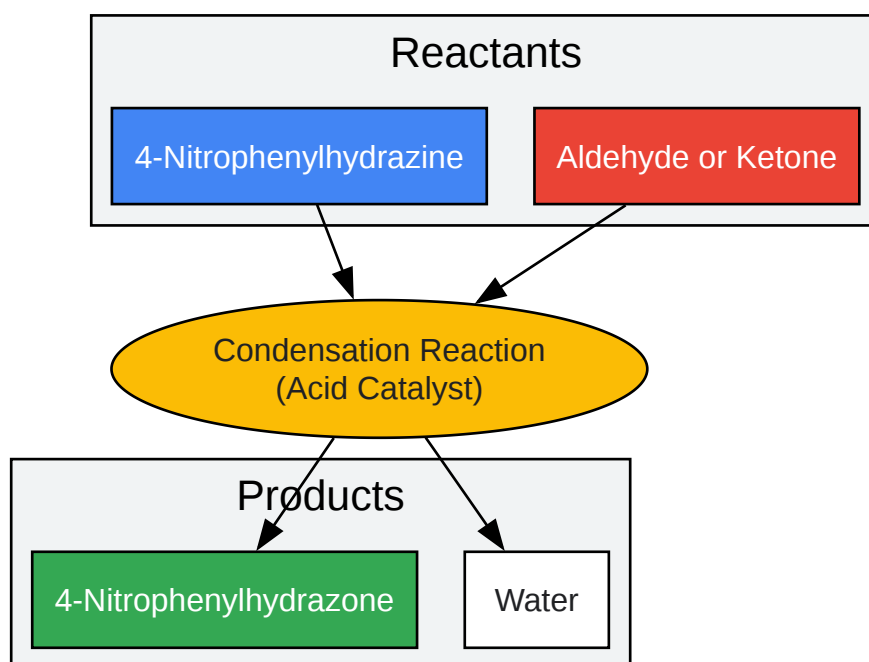
Spectroscopy Type	Key Data Points	Source(s)
¹ H NMR (in DMSO-d ₆)	δ ~8.41 (s, 1H, NH), δ ~8.01 (d, 2H, Ar-H), δ ~6.81 (d, 2H, Ar-H), δ ~4.51 (s, 2H, NH ₂)	[8] [10]
¹³ C NMR	Spectra available for viewing.	[11]
Infrared (IR)	Spectra available for viewing.	[11] [12]
UV-Vis	Spectra available for viewing.	[11]
Mass Spectrometry (MS)	Molecular Ion Peak (m/z): 153.0538	[5]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships involving 4-nitrophenylhydrazine.



Reaction with Carbonyl Compounds



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